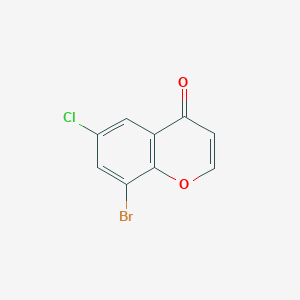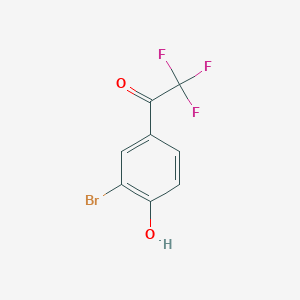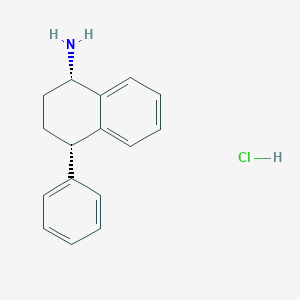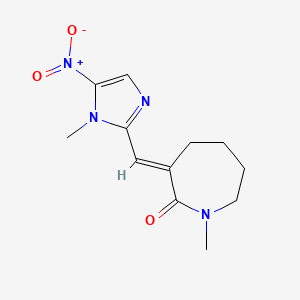
3-((7,8-Dimethylquinolin-4-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((7,8-Dimethylquinolin-4-yl)oxy)aniline is an organic compound with the molecular formula C17H16N2O and a molecular weight of 264.32 g/mol . This compound features a quinoline core substituted with dimethyl groups and an aniline moiety, making it a versatile building block in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((7,8-Dimethylquinolin-4-yl)oxy)aniline typically involves the reaction of 7,8-dimethylquinoline with aniline under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-((7,8-Dimethylquinolin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted aniline derivatives.
科学的研究の応用
3-((7,8-Dimethylquinolin-4-yl)oxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 3-((7,8-Dimethylquinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the aniline moiety can form hydrogen bonds with protein targets, modulating their activity. These interactions contribute to the compound’s biological effects, including its potential anticancer and antimicrobial properties .
類似化合物との比較
Similar Compounds
3-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline: Similar structure but with methoxy groups instead of methyl groups.
4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline: Contains a quinazoline core with methoxy and nitro substituents.
Uniqueness
3-((7,8-Dimethylquinolin-4-yl)oxy)aniline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .
特性
分子式 |
C17H16N2O |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
3-(7,8-dimethylquinolin-4-yl)oxyaniline |
InChI |
InChI=1S/C17H16N2O/c1-11-6-7-15-16(8-9-19-17(15)12(11)2)20-14-5-3-4-13(18)10-14/h3-10H,18H2,1-2H3 |
InChIキー |
YBFQGVVWWXWWTK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NC=CC(=C2C=C1)OC3=CC=CC(=C3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


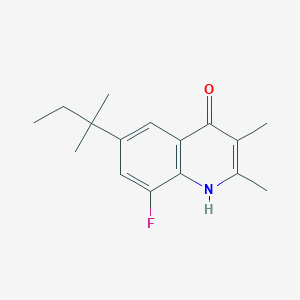
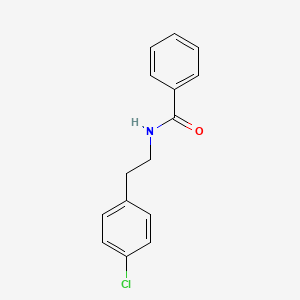
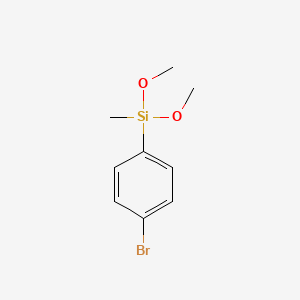
![5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15065451.png)
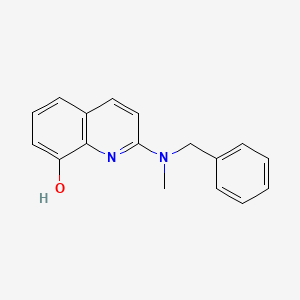

![2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15065466.png)

